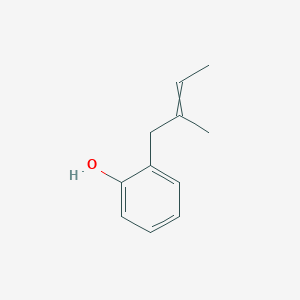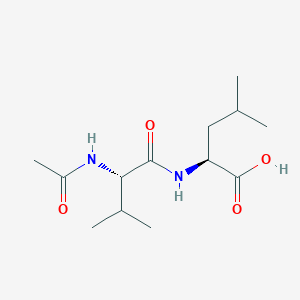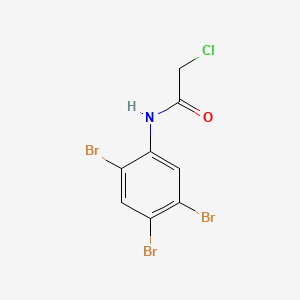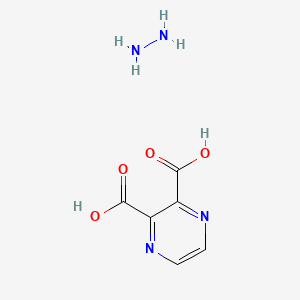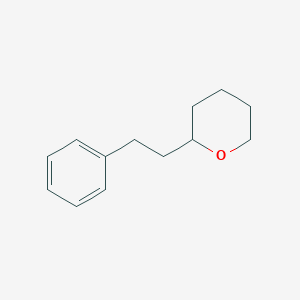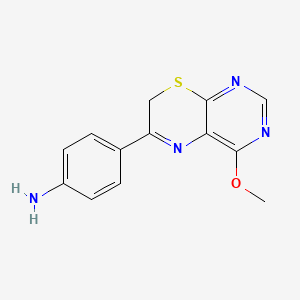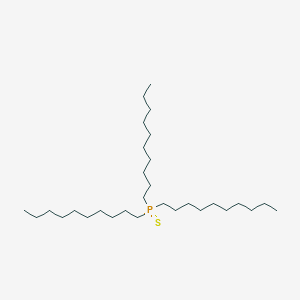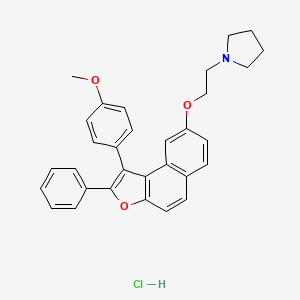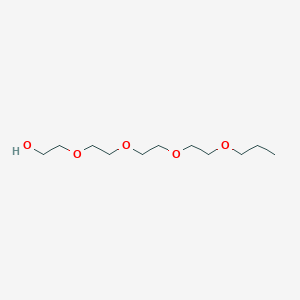
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and methyl groups attached to a trisilane backbone
Métodos De Preparación
The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane typically involves the chlorination of trisilane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated silanes.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups using appropriate reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
The major products formed from these reactions include various silanes and siloxanes, which have applications in different industrial processes.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
Mecanismo De Acción
The mechanism by which 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The pathways involved often include the formation of intermediate silanes or siloxanes, which then undergo further reactions to yield the desired products.
Comparación Con Compuestos Similares
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane can be compared with other similar compounds such as:
1,1,2,2,3-Pentachloropropane: Similar in terms of chlorine content but differs in the backbone structure.
1,1,1,2,3-Pentachloropropane: Another chlorinated compound with a different arrangement of chlorine atoms.
1,2,2,3,3-Pentachlorocyclopropane: Contains a cyclopropane ring, making its chemical properties distinct from those of trisilane derivatives.
The uniqueness of this compound lies in its trisilane backbone, which imparts specific reactivity and stability characteristics not found in other chlorinated compounds.
Propiedades
Número CAS |
26980-42-7 |
|---|---|
Fórmula molecular |
C3H9Cl5Si3 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
dichloro-[chloro-[dichloro(methyl)silyl]-methylsilyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl5Si3/c1-9(4,5)11(3,8)10(2,6)7/h1-3H3 |
Clave InChI |
SAWKOUJNNVPAGJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]([Si](C)(Cl)Cl)([Si](C)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


